molecular formula C23H18F2N4O2 B2811324 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea CAS No. 1796893-42-9

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea

Cat. No.: B2811324
CAS No.: 1796893-42-9
M. Wt: 420.42
InChI Key: KHPDOEYWPALUTL-OAQYLSRUSA-N
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Description

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound that belongs to the class of diazepines This compound is characterized by its unique diazepine ring structure, which is fused with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea typically involves the following steps:

    Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions.

    Introduction of the Urea Moiety: The diazepine intermediate is then reacted with an isocyanate derivative, such as 2,5-difluorophenyl isocyanate, to introduce the urea functionality. This step usually requires mild heating and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea or diazepine moieties are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Analogs: Compounds with reduced diazepine or urea moieties.

    Substituted Products: Compounds with various functional groups replacing the original substituents.

Scientific Research Applications

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

    1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-phenylurea: Lacks the difluorophenyl group, which may result in different biological activities and chemical properties.

    1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine substitution, potentially altering its reactivity and interactions.

Uniqueness: The presence of the 2,5-difluorophenyl group in 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Comparison with Similar Compounds

  • 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-phenylurea
  • 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,4-difluorophenyl)urea
  • 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3,4-difluorophenyl)urea

This detailed article provides a comprehensive overview of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-13-15(24)11-12-17(18)25/h2-13,21H,1H3,(H2,26,28,31)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDOEYWPALUTL-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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